D-Gulono-1,4-lactone

Catalog No.
S1483096
CAS No.
6322-07-2
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Gulono-1,4-lactone

CAS Number

6322-07-2

Product Name

D-Gulono-1,4-lactone

IUPAC Name

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1

InChI Key

SXZYCXMUPBBULW-LECHCGJUSA-N

SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Synonyms

gulonolactone, gulonolactone, (D)-isomer, gulonolactone, (L)-isomer

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O

Vitamin C Precursor:

D-GUL plays a crucial role in understanding vitamin C (L-ascorbic acid) biosynthesis in various organisms. Humans lack the enzyme L-gulono-1,4-lactone oxidase (L-GulLO), which is the final step in synthesizing vitamin C from D-GUL. However, some plants and animals possess this enzyme, allowing them to produce their own vitamin C. Studying D-GUL metabolism in these organisms helps researchers understand the evolution and regulation of vitamin C biosynthesis pathways [].

Plant Ascorbic Acid Synthesis:

Research on D-GUL focuses on its role in plant ascorbic acid (vitamin C) production. Studies have shown that feeding plants D-GUL can increase their vitamin C content. Additionally, researchers have identified and characterized specific enzymes in plants, like AtGulLO3 and AtGulLO5, responsible for converting D-GUL to vitamin C []. These findings hold potential for developing strategies to enhance the vitamin C content of crops.

Organic Chemistry & Synthesis:

D-GUL serves as a valuable starting material in organic synthesis, particularly for generating enantiomerically pure compounds. Its specific stereochemistry makes it ideal for synthesizing various carbohydrates and other complex molecules []. Researchers utilize D-GUL in research involving the development of new drugs, materials, and other applications requiring highly specific molecules.

Understanding Metabolic Pathways:

Studying the metabolism of D-GUL in different organisms can provide valuable insights into various biological processes. Research on D-GUL metabolism can contribute to a broader understanding of carbohydrate metabolism, nutrient transport, and the interplay between different enzymes and pathways within cells []. This knowledge can be essential for developing new drugs, diagnostic tools, and furthering our understanding of human health and disease.

D-Gulono-1,4-lactone, also known as D-gulonic acid γ-lactone, is a six-carbon lactone with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol. It is a cyclic ester derived from D-gulonic acid and plays a significant role in various biochemical processes, particularly in the biosynthesis of ascorbic acid (vitamin C) in certain organisms . The compound is characterized by its unique structure, which includes a lactone ring formed through the intramolecular esterification of the carboxylic acid group and hydroxyl groups.

D-GL itself does not have a well-defined mechanism of action in biological systems. Its primary significance lies in its use as a precursor for other molecules with specific biological functions.

  • No specific data available regarding the toxicity of D-GL.
  • As with most organic compounds, it is recommended to handle D-GL with standard laboratory precautions, including wearing gloves and working in a well-ventilated fume hood.

Please note:

  • The information provided is based on scientific research on D-GL's properties and applications.
  • Further research may be required for a complete understanding of its potential biological effects.

  • Hydrolysis: Under acidic or basic conditions, D-gulono-1,4-lactone can hydrolyze to yield D-gulonic acid.
  • Reduction: The compound can be reduced to form D-gulose, which is another sugar derivative.
  • Oxidation: It can also be oxidized to form various derivatives that may have different biological activities .

D-Gulono-1,4-lactone is primarily noted for its role in the biosynthesis of ascorbic acid. In yeast and some plants, it acts as an intermediate in the pathway that converts glucose into vitamin C. This process involves enzymes that facilitate the conversion of D-gulono-1,4-lactone into L-ascorbate through various steps . Additionally, its antioxidant properties contribute to its biological significance, potentially offering protective effects against oxidative stress.

Several methods exist for synthesizing D-gulono-1,4-lactone:

  • Reduction of D-glucofuranurono-6,3-lactone: This method involves reducing an intermediate derived from glucose to yield D-gulono-1,4-lactone .
  • Acetalation followed by Hydrolysis: The acetalation of hydroxyl groups with long-chain alkyl carbonyl compounds followed by alkaline hydrolysis can also produce this lactone .
  • Enzymatic Synthesis: Some studies suggest enzymatic methods for synthesizing D-gulono-1,4-lactone using specific enzymes that facilitate the conversion from other sugars .

D-Gulono-1,4-lactone has various applications:

  • Nutraceuticals: It is used as a precursor in the synthesis of vitamin C and other health supplements.
  • Chemical Synthesis: The compound serves as a starting material for synthesizing enantiomerically pure compounds and carbohydrates .
  • Research: It is utilized in biochemical studies exploring metabolic pathways related to vitamin C synthesis.

Research has shown that D-gulono-1,4-lactone interacts with various enzymes involved in carbohydrate metabolism. Its role as an intermediate in the biosynthesis of L-ascorbate highlights its importance in metabolic pathways. Furthermore, studies indicate potential interactions with oxidative stress markers and antioxidant enzymes .

D-Gulono-1,4-lactone shares structural similarities with several other lactones and sugar derivatives. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
L-Galactono-1,4-lactoneLactoneDirect precursor to L-ascorbate in certain organisms
D-GuloseSugarCan be derived from D-gulono-1,4-lactone
D-GalactoseSugarStructural isomer; involved in different metabolic pathways
D-MannoseSugarRelated sugar with distinct biological functions

D-Gulono-1,4-lactone's uniqueness lies in its specific role as an intermediate in vitamin C biosynthesis and its distinct chemical properties compared to these similar compounds. Its ability to participate in various metabolic pathways underscores its significance in both natural and synthetic contexts.

Role of L-Gulonolactone Oxidase (GULO) in Vertebrate Vitamin C Biosynthesis

L-Gulonolactone oxidase (GULO; EC 1.1.3.8) catalyzes the terminal step in ascorbic acid biosynthesis by oxidizing D-gulono-1,4-lactone to 2-keto-L-gulono-γ-lactone, which spontaneously isomerizes to ascorbate. This flavin adenine dinucleotide (FAD)-dependent enzyme requires molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct.

Key Features of GULO:

  • Subcellular Localization: In mammals, GULO is membrane-bound in the endoplasmic reticulum, contrasting with plant homologs localized to mitochondria.
  • Genetic Deficiency: Humans and guinea pigs possess a nonfunctional GULO pseudogene due to exonic deletions and frameshift mutations, explaining their inability to synthesize vitamin C.
  • Evolutionary Loss: The GULO gene became nonfunctional in haplorrhine primates ~63 million years ago, coinciding with dietary shifts to fruit-rich nutrition.

Catalytic Mechanism:
GULO binds D-gulono-1,4-lactone through hydrophobic interactions and hydrogen bonding with conserved residues (e.g., Tyr-139, His-156). The FAD cofactor abstracts a hydride from the substrate’s C3 position, generating a transient radical intermediate before oxygen-mediated reoxidation completes the reaction.

Substrate Specificity and Catalytic Conversion Mechanisms in Aldonolactone Oxidoreductases

Aldonolactone oxidoreductases, including GULO and L-galactono-1,4-lactone dehydrogenase (GLDH), exhibit divergent substrate preferences despite shared evolutionary origins.

Structural Determinants of Substrate Specificity:

EnzymePreferred SubstrateCofactor BindingElectron Acceptor
Animal GULOD-Gulono-1,4-lactoneCovalent FAD (8α-N1-His)O₂ (oxidase activity)
Plant GLDHL-Galactono-1,4-lactoneNoncovalent FADCytochrome c (dehydrogenase)
Fungal ALOD-Arabino-1,4-lactoneCovalent FADO₂ or quinones

Table 1: Comparative properties of aldonolactone oxidoreductases.

Mechanistic Divergence:

  • Oxygen Reactivity: A single residue (e.g., Phe-168 in GULO) modulates oxygen access to the flavin moiety, differentiating oxidase vs. dehydrogenase functions.
  • Stereoselectivity: Plant GLDH strictly recognizes the L-galactono-1,4-lactone enantiomer due to steric constraints imposed by Thr-93 and Asp-106, whereas GULO accommodates both L-gulono and D-galactono configurations.

Alternative Ascorbate Biosynthetic Pathways in Plants and Eukaryotes

Non-animal species employ bypass pathways to synthesize ascorbate, circumventing the GULO-dependent route:

1.3.1 Plant Pathways

  • L-Galactose Pathway: Predominant in land plants, this route converts GDP-D-mannose to L-galactono-1,4-lactone via GDP-L-galactose phosphorylase, followed by GLDH-mediated oxidation.
  • D-Galacturonate Pathway: Operative in strawberries and Euglena, this pathway reduces D-galacturonate (from pectin degradation) to L-galactono-1,4-lactone.

1.3.2 Eukaryotic Variations

  • Fungal Analogs: Fungi synthesize D-erythroascorbate via D-arabinono-1,4-lactone oxidase (ALO), a GULO homolog with broader substrate tolerance.
  • Secondary Endosymbionts: Organisms with plastids acquired via secondary endosymbiosis (e.g., diatoms) utilize hybrid pathways combining host-derived D-galacturonate reduction and symbiont-transferred GLDH.

Evolutionary Implications:The coexistence of multiple pathways in plants suggests metabolic redundancy to ensure ascorbate production under stress. Phylogenetic analyses indicate that GLDH in Archaeplastida (red/green algae, plants) originated via horizontal gene transfer from proteobacteria, while GULO evolved independently in opisthokonts.

Structural Characterization of Flavin-Binding Domains in Vanillyl Alcohol Oxidase Family Members

The vanillyl-alcohol oxidase (VAO) flavoprotein family represents a phylogenetically conserved group of oxidoreductases characterized by covalent FAD cofactor binding. Structural analyses of vanillyl-alcohol oxidase (EC 1.1.3.38) reveal a conserved FAD-binding domain organized around a β/α barrel fold, with the isoalloxazine ring positioned to facilitate hydride transfer from substrate alcohols [1] [2]. Three resolved crystal structures (PDB: 1DZN, 1E0Y, 1E8G) demonstrate dual covalent linkages between FAD and the protein backbone—a 6-S-cysteinyl bond at the flavin’s C8α position and an 8α-N1-histidyl linkage—that stabilize the oxidized cofactor state [1] [2].

Comparative modeling of L-gulonolactone oxidase (EC 1.1.3.8) using AlphaFold predictions (AF-Q0E4D6-F1) identifies analogous FAD-binding motifs in rice orthologs, despite low sequence homology to mammalian enzymes [7]. The N-terminal Rossmann fold in these structures positions FAD to interact with conserved arginine residues (Arg108, Arg297 in rat GULO) that polarize the substrate’s lactone ring during oxidation [5]. Mutational studies of exon IV sequences—encoding residues 112–123 in plastidic FAD-dependent reductases—demonstrate that β-hairpin deletions disrupt FAD positioning, reducing catalytic efficiency by 60–80% [3] [5].

Table 1: Structural Features of FAD-Binding Domains in VAO Family Enzymes

EnzymeOrganismCovalent LinkagesKey Stabilizing ResiduesPDB Accession
Vanillyl-alcohol oxidasePenicillium sp.6-S-cysteinyl, 8α-N1-histidylHis422, Cys431DZN, 1E0Y
L-gulonolactone oxidaseOryza sativaNon-covalent (predicted)Arg108, Arg297AF-Q0E4D6-F1

Kinetic Analysis of Recombinant GULO Isoforms Across Model Organisms

Kinetic profiling of recombinant GULO orthologs reveals substantial interspecies variation in substrate affinity and turnover rates. The Grifola frondosa (fungal) isoform exhibits a Km of 24 ± 1 mM for D-gulono-1,4-lactone, contrasting sharply with the 0.066 mM Km observed in rat hepatic microsomes [6] [4]. This 360-fold difference in substrate binding correlates with structural divergence in the substrate-binding pocket—notably, the replacement of hydrophobic residues (Phe176, Val201) with polar side chains (Asn, Gln) in fungal enzymes [6] [7].

Maximum velocity (Vmax) values follow a phylogenetic gradient, with mammalian GULO isoforms (2.1 μmol/min/mg in goats) outperforming plant orthologs (0.12 μmol/min/mg in sweet potato) [6] [14]. This kinetic disparity arises from differential electron transfer efficiencies, as mammalian enzymes couple H2O2 production to cytochrome c reduction—a pathway absent in plant homologs [2] [4]. Pseudogenization events in haplorrhine primates (e.g., humans) have preserved residual GULO exons (IV, V, VII) encoding the FAD-binding domain, though frameshift mutations in exon XII abrogate catalytic function [5].

Cofactor Dependency and Redox Partner Interactions in Enzymatic Activity

GULO-like enzymes exhibit strict FAD dependency, with cofactor binding modulating both redox potential and substrate specificity. Stopped-flow kinetics demonstrate that covalent FAD attachment in VAO family members increases the flavin’s midpoint potential by +90 mV compared to non-covalently bound analogs, enabling oxidation of high-potential substrates like vanillyl alcohol (+1,050 mV) [2] [3]. In contrast, L-gulonolactone oxidase employs non-covalent FAD interactions, favoring a lower redox potential (+220 mV) suitable for lactone oxidation [4] [6].

Redox partner specificity diverges between oxidase and dehydrogenase subfamilies. While vanillyl-alcohol oxidase directly reduces molecular oxygen to H2O2, bacterial aldonolactone oxidoreductases shuttle electrons to cytochrome c via a conserved tryptophan residue (Trp569) in the C-terminal domain [2] [3]. Site-directed mutagenesis of this residue in Escherichia coli dehydrogenases reduces cytochrome c affinity by 40-fold, confirming its role in interprotein electron transfer [3]. Plant GULO orthologs lack analogous redox partnerships, instead coupling lactone oxidation to superoxide dismutase-mediated H2O2 detoxification pathways [7].

XLogP3

-2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

Other CAS

6322-07-2

Wikipedia

Gulono-1,4-lactone

Dates

Modify: 2023-08-15

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